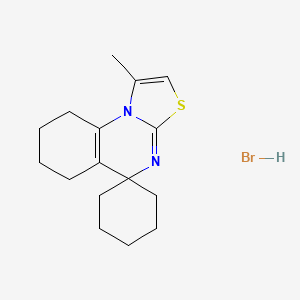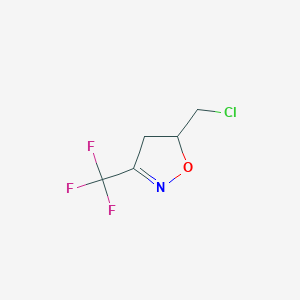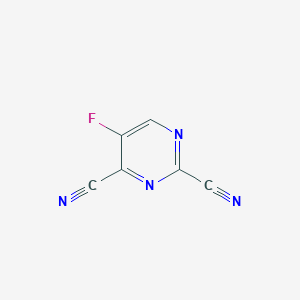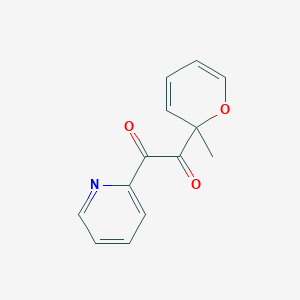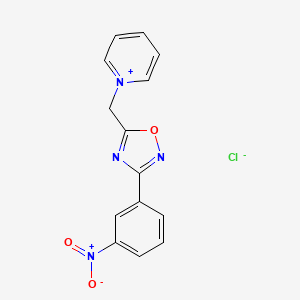
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and biological research. The compound features a pyridinium core, which is a common structural motif in many bioactive molecules.
Preparation Methods
The synthesis of 1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride typically involves the reaction of 3-nitrobenzoyl chloride with hydroxylamine to form O-(3-nitrophenyl)hydroxylamine. This intermediate is then reacted with pyridine-1-ium chloride under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride include other pyridinium salts and oxadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. For example, compounds with different substituents on the pyridinium ring may exhibit different reactivity or biological activity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H11ClN4O3 |
|---|---|
Molecular Weight |
318.71 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-5-(pyridin-1-ium-1-ylmethyl)-1,2,4-oxadiazole;chloride |
InChI |
InChI=1S/C14H11N4O3.ClH/c19-18(20)12-6-4-5-11(9-12)14-15-13(21-16-14)10-17-7-2-1-3-8-17;/h1-9H,10H2;1H/q+1;/p-1 |
InChI Key |
FHXPHYUQYUVDHA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




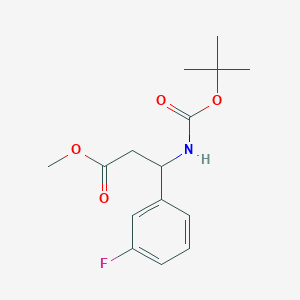
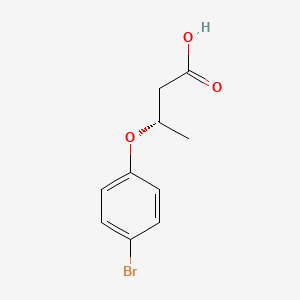
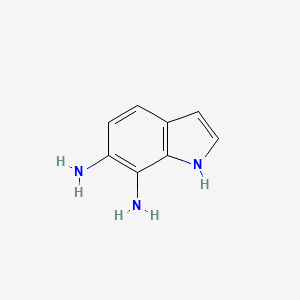
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
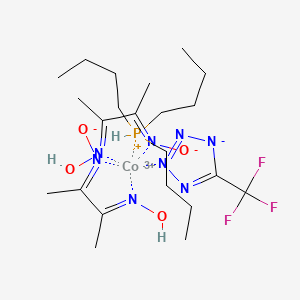
![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
